molecular formula C11H14FNO B2752650 5-(4-Fluorophenyl)-1,4-oxazepane CAS No. 1507555-47-6

5-(4-Fluorophenyl)-1,4-oxazepane

Cat. No.: B2752650
CAS No.: 1507555-47-6
M. Wt: 195.237
InChI Key: BNEKCPCBIZHQTE-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1,4-oxazepane: is a heterocyclic compound featuring a seven-membered ring containing both nitrogen and oxygen atoms. The presence of a fluorophenyl group attached to the oxazepane ring enhances its chemical properties, making it a compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-1,4-oxazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-fluoroaniline with epichlorohydrin, followed by cyclization with a suitable base to form the oxazepane ring. The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide and catalysts such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Fluorophenyl)-1,4-oxazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazepane oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed:

    Oxidation: Oxazepane oxides.

    Reduction: Reduced oxazepane derivatives.

    Substitution: Various substituted oxazepane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(4-Fluorophenyl)-1,4-oxazepane is used as a building block in the synthesis of more complex molecules

Biology and Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential as therapeutic agents. They may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.

Industry: The compound is also explored for its potential use in materials science, particularly in the development of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1,4-oxazepane and its derivatives depends on their specific application. In medicinal chemistry, these compounds may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, leading to more effective therapeutic agents.

Comparison with Similar Compounds

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • N-[(5-(6-(4-fluorophenyl)pyridine-3-yl)1,3,4-oxadiazol-2-yl)methyl]-substituted-1-amine

Comparison: Compared to similar compounds, 5-(4-Fluorophenyl)-1,4-oxazepane offers a unique combination of a seven-membered ring with both nitrogen and oxygen atoms, along with a fluorophenyl group. This structure provides distinct chemical and biological properties, making it a valuable compound for various research applications. Its versatility in undergoing different chemical reactions and potential therapeutic applications sets it apart from other similar heterocyclic compounds.

Properties

IUPAC Name

5-(4-fluorophenyl)-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)11-5-7-14-8-6-13-11/h1-4,11,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEKCPCBIZHQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCNC1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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